molecular formula C8H6BrF3O B2618954 COc1cc(C(F)F)c(F)cc1Br CAS No. 2091780-25-3

COc1cc(C(F)F)c(F)cc1Br

Cat. No. B2618954
CAS RN: 2091780-25-3
M. Wt: 255.034
InChI Key: GIBQINBJMRBYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

COc1cc(C(F)F)c(F)cc1Br is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a halogenated benzene derivative and is commonly known as 4-bromo-2,3,5,6-tetrafluorophenol. In

Mechanism of Action

The mechanism of action of COc1cc(C(F)F)c(F)cc1Br involves the inhibition of protein kinase CK2. This inhibition results in the inhibition of cell growth and survival, which is the basis for its anticancer activity. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
COc1cc(C(F)F)c(F)cc1Br has been found to exhibit several biochemical and physiological effects. Its ability to inhibit the activity of protein kinase CK2 and COX-2 has been identified as the basis for its anticancer and anti-inflammatory activities, respectively. Additionally, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of COc1cc(C(F)F)c(F)cc1Br for lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal compound for laboratory studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study its biological activity in aqueous environments.

Future Directions

There are several future directions for research on COc1cc(C(F)F)c(F)cc1Br. One of the potential areas of research is the development of novel anticancer agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, COc1cc(C(F)F)c(F)cc1Br is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the activity of protein kinase CK2 and COX-2 has been identified as the basis for its anticancer and anti-inflammatory activities, respectively. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of COc1cc(C(F)F)c(F)cc1Br involves the reaction of 4-bromo-2,3,5,6-tetrafluoroanisole with bromine in the presence of a catalyst. This reaction results in the formation of COc1cc(C(F)F)c(F)cc1Br as a white solid with a melting point of 96-99°C. This compound has been synthesized by several methods, including the use of palladium-catalyzed cross-coupling reactions and the use of bromine as a halogenating agent.

Scientific Research Applications

COc1cc(C(F)F)c(F)cc1Br has been extensively studied for its potential applications in various fields. One of its most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Its ability to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival, has been identified as a potential mechanism of action for its anticancer activity.

properties

IUPAC Name

1-bromo-4-(difluoromethyl)-5-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBQINBJMRBYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

COc1cc(C(F)F)c(F)cc1Br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.